Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a thiadiazole ring, a piperidine moiety, and a benzoate ester
Mechanism of Action
Target of Action
Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potential antimicrobial effects, mainly against gram-positive bacteria .
Mode of Action
It’s known that many antimicrobial agents work by inhibiting essential biochemical pathways in the bacterial cell, leading to cell death .
Biochemical Pathways
Many antimicrobial agents interfere with the synthesis of bacterial cell walls, protein synthesis, or dna replication .
Pharmacokinetics
The lipophilicity of similar derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has been studied, which can influence the compound’s bioavailability .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, particularly in Gram-positive bacteria. One derivative with a 5-nitro-2-furoyl moiety showed significant bioactivity, with a minimum inhibitory concentration (MIC) of 1.95–15.62 µg/mL and a minimum bactericidal concentration (MBC)/MIC of 1–4 µg/mL .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Piperidine Derivative Synthesis: The piperidine moiety is introduced through the reaction of piperidine with appropriate acylating agents.
Coupling Reactions: The thiadiazole and piperidine derivatives are then coupled using carbamoylation reactions to form the intermediate compound.
Esterification: Finally, the benzoate ester is formed through esterification reactions involving methanol and benzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester and piperidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Oxidized thiadiazole derivatives.
Reduction Products: Reduced piperidine and benzoate derivatives.
Substitution Products: Substituted benzoate and piperidine derivatives.
Scientific Research Applications
Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Pharmaceuticals: The compound is explored as a potential drug candidate for various therapeutic applications.
Materials Science: It is used in the development of novel materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: Shares the thiadiazole ring but lacks the piperidine and benzoate moieties.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid have similar piperidine structures but different functional groups.
Benzoate Esters: Methyl benzoate and its derivatives share the benzoate ester but differ in the attached functional groups.
Uniqueness
Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to its combination of a thiadiazole ring, piperidine moiety, and benzoate ester, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-12-16(28-22-21-12)18(25)23-9-7-13(8-10-23)11-20-17(24)14-3-5-15(6-4-14)19(26)27-2/h3-6,13H,7-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJRDUUNMLQLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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